Dimethyl(prop-2-en-1-yl)alumane
Description
Dimethyl(prop-2-en-1-yl)alumane is an organoaluminum compound characterized by a central aluminum atom bonded to two methyl groups and one allyl (prop-2-en-1-yl) group. Organoaluminum compounds are widely used in catalysis, polymerization, and organic synthesis due to their Lewis acidity and ability to activate substrates. However, specific data on the synthesis, stability, and applications of this compound are scarce in the provided evidence.
Properties
CAS No. |
38050-78-1 |
|---|---|
Molecular Formula |
C5H11Al |
Molecular Weight |
98.12 g/mol |
IUPAC Name |
dimethyl(prop-2-enyl)alumane |
InChI |
InChI=1S/C3H5.2CH3.Al/c1-3-2;;;/h3H,1-2H2;2*1H3; |
InChI Key |
OJFIQGUQKRNYHN-UHFFFAOYSA-N |
Canonical SMILES |
C[Al](C)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(prop-2-en-1-yl)alumane can be synthesized through the reaction of trimethylaluminum with prop-2-en-1-yl halides under controlled conditions. The reaction typically involves the use of an inert atmosphere to prevent unwanted side reactions and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and distillation to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(prop-2-en-1-yl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The methyl and prop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent decomposition.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds.
Scientific Research Applications
Dimethyl(prop-2-en-1-yl)alumane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: this compound is used in the production of polymers and other materials due to its ability to initiate polymerization reactions.
Mechanism of Action
The mechanism by which dimethyl(prop-2-en-1-yl)alumane exerts its effects involves the interaction of its aluminum center with various molecular targets. The compound can form complexes with other molecules, facilitating reactions such as polymerization and catalysis. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out.
Comparison with Similar Compounds
Structural and Functional Analogues
Organoaluminum compounds vary significantly based on substituents. Below is a comparative analysis of dimethyl(prop-2-en-1-yl)alumane with structurally related compounds:
Table 1: Key Properties of this compound and Analogues
Reactivity and Stability
Trimethylaluminum : Highly reactive due to electron-deficient aluminum center; reacts violently with air/water. Its lack of unsaturated groups limits conjugation effects.
Dimethylaluminum chloride : Chloride substituent reduces Lewis acidity compared to trimethylaluminum but enhances stability.
Dimethyl[2-(prop-2-en-1-yl)dec-1-en-1-yl]alumane : The long alkyl chain increases molecular weight and lipophilicity, likely reducing volatility and altering solubility in nonpolar solvents.
However, the shorter chain compared to suggests higher volatility and lower thermal stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
